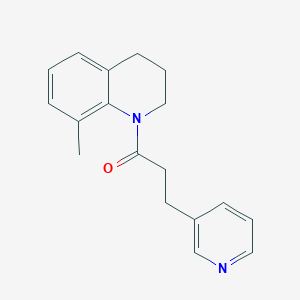
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide, also known as BMS-806, is a compound that has been developed as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of sulfonamide compounds, which have been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.
Mechanism of Action
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide works by inhibiting the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases are involved in the growth and spread of cancer cells. By inhibiting their activity, 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, as well as to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to reduce the growth and spread of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has been found to be effective in inhibiting the activity of certain kinases that are involved in the growth and spread of cancer cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one limitation of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. This could involve testing its efficacy in clinical trials, as well as exploring its potential use in combination with other cancer treatments. Another direction for research is to investigate the mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in more detail, in order to better understand how it works and how it can be optimized for use in cancer treatment. Finally, future research could focus on developing new analogs of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves the reaction of 4-bromophenol with 2-methoxy-5-sulfamoylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to be effective in inhibiting the activity of certain kinases, which play a key role in the development and progression of cancer.
properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5S/c1-22-14-7-6-12(24(17,20)21)8-13(14)18-15(19)9-23-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYYRSPKOAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)

![N-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505674.png)




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)

![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)
